molecular formula C9H16O4 B8681787 2-Sec-butyl-2-ethylmalonic acid CAS No. 4372-17-2

2-Sec-butyl-2-ethylmalonic acid

Cat. No.: B8681787
CAS No.: 4372-17-2
M. Wt: 188.22 g/mol
InChI Key: GFYCUEYACNCMPX-UHFFFAOYSA-N
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Description

Malonic acid (propanedioic acid) and its derivatives are pivotal in organic synthesis, particularly in the malonic ester synthesis for constructing carboxylic acids and heterocycles .

Properties

CAS No.

4372-17-2

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-butan-2-yl-2-ethylpropanedioic acid

InChI

InChI=1S/C9H16O4/c1-4-6(3)9(5-2,7(10)11)8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

GFYCUEYACNCMPX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)(C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-Ethyl-2-methylmalonic Acid

  • Molecular Formula : C₆H₁₀O₄
  • Molecular Weight : 146.14 g/mol (exact mass: 146.0579)
  • Substituents : Ethyl (-CH₂CH₃) and methyl (-CH₃) groups at the central carbon.
  • Its ester derivatives are likely used in synthetic pathways analogous to the malonic ester synthesis .

2-Ethylmalonic Acid

  • Molecular Formula : C₅H₈O₄
  • Molecular Weight : 132.11 g/mol
  • Substituents : A single ethyl group at the central carbon.
  • Properties: The monosubstituted structure may enhance acidity compared to disubstituted analogs due to reduced steric effects. This compound serves as an intermediate in synthesizing branched carboxylic acids .

2-Ethyl-2-m-nitrobenzylmalonic Acid

  • Molecular Formula: C₁₂H₁₃NO₆
  • Molecular Weight : 267.24 g/mol
  • Substituents: Ethyl and m-nitrobenzyl (-C₆H₄NO₂) groups.
  • Properties : The nitro group introduces electron-withdrawing effects, increasing acidity and altering solubility. Such derivatives are valuable in pharmaceutical synthesis for introducing aromatic moieties .

Malonic Acid Esters

Diethyl 2-Butylmalonate

  • Molecular Formula : Likely C₁₁H₂₀O₄ (inferred from structure).
  • Substituents : Butyl (-CH₂CH₂CH₂CH₃) group at the central carbon, with ethyl ester (-COOCH₂CH₃) groups.
  • Used in malonic ester synthesis to generate substituted acetic acids via alkylation and decarboxylation .

Succinic Acid Derivatives

2-Ethyl-2-methylsuccinic Acid

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : ~160.16 g/mol (estimated).
  • Substituents : Ethyl and methyl groups on the β-carbon of succinic acid (butanedioic acid).
  • Properties : Compared to malonic acid derivatives, succinic acid analogs have longer carbon chains, reducing acidity (pKa ~4.2 vs. ~2.8 for malonic acid). Applications include polymer synthesis and chiral resolution due to stereocenters .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
2-Ethyl-2-methylmalonic acid C₆H₁₀O₄ 146.14 Ethyl, methyl High steric hindrance; synthetic intermediate
Diethyl 2-butylmalonate C₁₁H₂₀O₄ (est.) ~216.27 (est.) Butyl, ethyl esters Alkylation substrate for ester synthesis
2-Ethyl-2-methylsuccinic acid C₇H₁₂O₄ ~160.16 (est.) Ethyl, methyl Polymer precursor; chiral resolution
2-Ethylmalonic acid C₅H₈O₄ 132.11 Ethyl Monosubstituted; enhanced acidity
2-Ethyl-2-m-nitrobenzylmalonic acid C₁₂H₁₃NO₆ 267.24 Ethyl, m-nitrobenzyl Pharmaceutical intermediate; nitro-enhanced reactivity

Key Research Findings

Steric Effects : Disubstitution (e.g., ethyl + methyl) in malonic acids significantly reduces reaction rates in decarboxylation due to steric hindrance, as seen in 2-ethyl-2-methylmalonic acid .

Electronic Effects : Electron-withdrawing groups (e.g., nitro in 2-ethyl-2-m-nitrobenzylmalonic acid) increase acidity and alter reaction pathways in nucleophilic substitutions .

Ester Utility : Diethyl esters like diethyl 2-butylmalonate are preferred in synthesis for their volatility and ease of alkylation, enabling efficient carbon-chain elongation .

Preparation Methods

Lithium Hydroxide-Mediated Ester Cleavage

A study from the University of Greenwich outlines the hydrolysis of dimethyl 2-butyl-2-(3-oxobutyl)malonate using LiOH·H₂O in a 1:1 methanol-water mixture. Although this example pertains to a related compound, the protocol is directly applicable to 2-sec-butyl-2-ethylmalonic acid synthesis. Key steps include:

  • Refluxing the ester (0.4 g, 1.55 mmol) with LiOH·H₂O (0.195 g, 4.64 mmol) for 12 hours.

  • Acidification with 1 M HCl to pH 1.

  • Extraction with ethyl acetate and drying over MgSO₄.

Yield Optimization :

  • Solvent Ratio : A 1:1 methanol-water balance ensures complete ester solubility while facilitating hydroxide ion attack.

  • Temperature Control : Reflux conditions (65–70°C) prevent premature precipitation of the dicarboxylic acid.

Comparative Analysis of Hydrolysis Agents

While LiOH is effective, alternative bases like NaOH or KOH may alter reaction kinetics. For instance, NaOH in ethanol-water mixtures often requires longer reaction times (24–48 hours) but reduces costs for industrial applications.

Synthetic Route Optimization and Challenges

Byproduct Formation and Mitigation

Early methods using alcoholic solvents for alkylation suffered from <10% yields due to ester cleavage. The modern approach reduces byproducts through:

  • Strict Temperature Control : Maintaining 100–110°C prevents thermal decomposition of Grignard intermediates.

  • Inert Atmosphere : Nitrogen or argon minimizes oxidation of sodium intermediates.

Industrial-Scale Production Considerations

Cost-Effectiveness of Reagents

  • Ethyl Bromide vs. Iodoethane : While iodoethane offers faster reaction rates, its high cost makes ethyl bromide preferable for large-scale synthesis.

  • Lithium Hydroxide Recycling : LiOH can be recovered from aqueous phases via crystallization, reducing waste .

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